
TGX-221
Overview
Description
TGX-221 is a potent, selective, and cell-permeable small-molecule inhibitor of the phosphatidylinositol 3-kinase (PI3K) p110β catalytic subunit. It exhibits remarkable isoform selectivity, with an IC₅₀ of 8.5 nM for PI3Kβ compared to 211 nM for PI3Kδ, and over 1,000-fold selectivity against PI3Kα and PI3Kγ . Its mechanism involves blocking PI3Kβ-dependent signaling pathways, such as Akt phosphorylation, which are critical in PTEN-deficient cancers (e.g., prostate, bladder, and glioblastoma) . Despite its potency, this compound faces challenges due to poor solubility and systemic toxicity from non-targeted distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: TGX-221 can be synthesized through a series of chemical reactions involving the formation of a pyrido[1,2-a]pyrimidin-4-one core structure. The synthesis typically involves:
Formation of the Core Structure: The core structure is synthesized by reacting appropriate starting materials under controlled conditions.
Substitution Reactions: The core structure undergoes substitution reactions at specific positions to introduce functional groups such as morpholine and aniline.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves large-scale reactions in controlled environments to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: TGX-221 undergoes various chemical reactions, including:
Substitution Reactions: Introduction of different substituents at specific positions on the core structure.
Oxidation and Reduction Reactions: Modifications of functional groups to alter the compound’s properties.
Microwave-Assisted Reactions: Used to enhance reaction rates and yields.
Common Reagents and Conditions:
Reagents: Common reagents include morpholine, aniline, and other heterocyclic compounds.
Major Products: The major products formed from these reactions are various analogs of this compound with different substituents, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
TGX-221 is a selective inhibitor of phosphoinositide 3-kinases β (PI3Kβ) that has potential as a chemotherapeutic agent . It has been investigated for its effects on various types of cancer cells, including glioblastoma, prostate cancer, and renal cell carcinoma .
Scientific Research Applications
Glioblastoma:
this compound has been shown to inhibit proliferation and induce apoptosis in glioblastoma cells . Glioblastoma is a common and aggressive primary brain tumor in adults . In vitro studies using U87 and U251 glioblastoma cells showed that this compound significantly inhibited cell viability in a dose- and time-dependent manner . Specifically, the IC50 values of this compound in U87 and U251 cells were approximately 40 and 100 µM, respectively . Further experiments, including EDU staining and cell cycle distribution analysis, confirmed the inhibitory effect of this compound on glioblastoma cell proliferation . Flow cytometry analysis revealed that this compound induced apoptosis in glioblastoma cells and inhibited cell migration and invasion .
Prostate Cancer:
Studies suggest that this compound is an effective anti-cancer agent for prostate cancer . Nanomicellar this compound conjugates completely blocked tumor growth of xenografts derived from multiple prostate cancer cell lines in nude mice . Further analysis revealed that AKT phosphorylation and cell proliferation indexes were dramatically reduced in xenograft tumors treated with nanomicellar this compound compared to those treated with unconjugated this compound . Additionally, the development of a peptide-drug conjugate to specifically deliver this compound to HER2 over-expressing prostate cancer cells has been explored . The peptide-drug conjugate was gradually cleaved by prostate specific antigen (PSA) to release TGX-D1, which exhibited similar bioactivity to this compound, and cellular uptake of the peptide-drug conjugate was significantly higher in prostate cancer cells compared to the parent drug .
Renal Cell Carcinoma:
TGX221 selectively inhibits cell motility of renal cell carcinoma (RCC) with mutated VHL and SETD2 . TGX221 demonstrated strong selectivity for A498 cells compared to Caki-1 cells in proliferation assays . The inhibitory effect of TGX221 in both migration and invasiveness were significant in A498 cell whereas in Caki-1, the inhibition was insignificant .
Data Table
Case Studies
- Glioblastoma Study : In a study using U87 and U251 glioblastoma cells, this compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values were ~40 µM and ~100 µM, respectively . This indicates that this compound has the potential to be further explored as a therapeutic strategy for glioblastoma .
- Prostate Cancer Study : Nanomicellar TGX221 conjugates were used to treat prostate cancer xenografts in nude mice, resulting in complete blockage of tumor growth . This suggests that prostate cancer cell-targeted nanomicellar TGX221 is an effective anti-cancer agent for prostate cancer .
- Renal Cell Carcinoma Study: TGX221 selectively inhibits cell motility of RCC with mutated VHL and SETD2 . The inhibitory effect of TGX221 in both migration and invasiveness were significant in A498 cell whereas in Caki-1, the inhibition was insignificant . This indicates that this compound has the potential to be further explored as a therapeutic strategy for renal cell carcinoma .
Mechanism of Action
TGX-221 exerts its effects by selectively inhibiting the PI3K p110β isoform. This inhibition disrupts the PI3K/Akt signaling pathway, which is involved in various cellular processes. The compound reduces the phosphorylation of protein kinase B (PKB/Akt) at Ser473, thereby affecting cell proliferation, survival, and migration . In cancer cells, this leads to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
Comparison with TGX-221 Derivatives
Key Insights :
- TGX-D1 retains functional equivalence to this compound but with slightly reduced potency, making it suitable for targeted delivery systems .
- Derivatives generally maintain selectivity for PTEN-deficient cells, highlighting the importance of PI3Kβ inhibition in this context .
Comparison with Other PI3K Isoform Inhibitors
This compound’s selectivity contrasts with inhibitors targeting other PI3K isoforms:
Key Insights :
- This compound’s PI3Kβ selectivity makes it superior in PTEN-deficient cancers, whereas PI3Kα/γ/δ inhibitors are more relevant in other contexts (e.g., inflammation or PI3Kα-mutant tumors) .
Pharmacokinetic and Solubility Comparisons
Parameter | This compound (Free Drug) | This compound (PSMA-Targeted Micelles) | BL05-HA Prodrug |
---|---|---|---|
AUC (nude mice) | 100% (Baseline) | 227% | 180% |
Clearance Rate | 100% (Baseline) | 17.5% | 30% |
Solubility | <1 mg/mL (aqueous) | >40 mg/mL (micelle-encapsulated) | >20 mg/mL |
Key Insights :
- PSMA-targeted micelles (e.g., KCC-TGX) improve solubility and bioavailability, achieving 2.27-fold higher AUC and 17.5-fold slower clearance than free this compound .
- Prodrug strategies (e.g., BL05-HA) enhance stability and tumor-specific delivery .
Comparison with Non-PI3K Inhibitors
- HY-11001 (PHA-793887): A CDK inhibitor with broad activity (CDK1/2/4/9).
Contradictory Findings and Limitations
- NSCLC Efficacy: this compound shows inconsistent anti-proliferative effects in non-small cell lung cancer (NSCLC), possibly due to isoform compensation .
- Dose-Dependent Synergy : In glioblastoma, low/high this compound concentrations fail to synergize with JNK inhibitors, suggesting narrow therapeutic windows .
Biological Activity
TGX-221 is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) β isoform, specifically targeting the p110β subunit. This compound has garnered attention for its potential therapeutic applications across various malignancies and conditions influenced by PI3K signaling pathways. Below, we delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound exhibits its biological effects primarily through the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. The compound has shown to have an IC50 value of 8.5 nM against p110β, indicating its potency in inhibiting this specific isoform .
Key Effects:
- Inhibition of Akt Phosphorylation: this compound reduces insulin-induced phosphorylation at Ser473 of protein kinase B (PKB) in J774.2 macrophage cells, although it does not affect PKB phosphorylation in CHO-IR and 3T3-L1 cells .
- Impact on Cell Cycle and Apoptosis: In glioblastoma cells (U87 and U251), this compound has been shown to inhibit cell proliferation and induce apoptosis, with flow cytometry revealing increased apoptosis rates at higher concentrations .
In Vivo Studies
In vivo experiments have demonstrated the efficacy of this compound in various models:
Case Studies
-
Glioblastoma Treatment:
A study assessed the effects of this compound on glioblastoma cells, revealing a dose-dependent inhibition of proliferation and significant induction of apoptosis. The compound also inhibited migration and invasion capabilities of these cancer cells, suggesting its potential as a therapeutic agent for aggressive brain tumors . -
Renal Cell Carcinoma:
Research indicated that this compound selectively inhibited renal cell carcinoma (RCC) cells harboring mutations in VHL and SETD2. This selectivity was confirmed through in vitro motility assays and xenograft models, where this compound significantly reduced tumor growth in treated groups compared to controls .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Cancer Cell Proliferation: Inhibits proliferation in multiple cancer types including glioblastoma and renal cell carcinoma.
- Apoptosis Induction: Promotes apoptosis in cancer cells through modulation of the PI3K/Akt pathway.
- Migration and Invasion: Reduces migratory and invasive capabilities of tumor cells, highlighting its potential role in metastasis prevention.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of TGX-221 in cancer models?
this compound is a highly selective inhibitor of the PI3K p110β isoform, with an IC50 of 5 nM and >1,000-fold selectivity over p110α . It suppresses PI3K/Akt signaling, leading to reduced cell proliferation, migration, and invasion in PTEN-deficient glioblastoma cells . Mechanistically, it downregulates Bcl-2, upregulates Bax, and inhibits MMP9 expression, promoting apoptosis and reducing metastatic potential .
Q. What experimental models are commonly used to study this compound’s antitumor effects?
Key models include:
- Glioblastoma : U87 (PTEN-null) and U251 (PTEN-wildtype) cells, with IC50 values of ~40 µM (U87) and 100 µM (U251) .
- Prostate cancer : LNCaP and DU145 cells, where this compound derivatives show IC50 values ranging from 0.5–10 µM .
- Bladder cancer : T24 and 5637 cells, with median lethal concentrations of 30 µM and 15 µM, respectively .
- Gastric cancer : AGS, MGC803, HGC-27, and SGC7901 cells, showing dose-dependent reductions in survival and migration .
Q. Which assays are recommended to assess this compound’s effects on apoptosis and proliferation?
- CCK-8 assay : For IC50 determination and viability testing .
- EdU staining : To quantify DNA synthesis and proliferation inhibition .
- Annexin V-FITC/PI flow cytometry : To measure apoptosis rates (e.g., apoptosis increased from 5% to 40% in U87 cells at 60 µM this compound) .
- Western blotting : For detecting Bax/Bcl-2 ratio changes and MMP9 downregulation .
Advanced Research Questions
Q. How do this compound’s effects vary between PTEN-deficient and PTEN-wildtype cells?
this compound exhibits stronger efficacy in PTEN-deficient models (e.g., U87 glioblastoma cells) due to reliance on p110β for PI3K signaling. In U251 (PTEN-wildtype) cells, higher concentrations are required to achieve comparable effects . This highlights the importance of genotyping cell lines before experimental design.
Q. What methodological considerations are critical when reconciling contradictory IC50 values across studies?
Discrepancies in IC50 values (e.g., 5 nM for p110β enzymatic inhibition vs. 15–100 µM in cellular assays ) arise from differences in:
- Assay type : Enzymatic vs. cell-based assays.
- Cell line characteristics : PTEN status, p110β dependency.
- Treatment duration : Apoptosis assays typically require 48-hour exposure . Researchers should standardize protocols and validate cell line genotypes to ensure reproducibility.
Q. Can this compound be combined with other therapies to enhance efficacy?
Preclinical evidence suggests synergies:
- In Panc-1 pancreatic cancer cells, this compound combined with gefitinib (EGFR inhibitor) further suppresses Akt phosphorylation .
- In antithrombotic studies, this compound does not exacerbate bleeding when used with heparin, suggesting potential for combination therapies in thrombosis-prone cancers . Dose optimization and sequential vs. concurrent administration should be tested using matrix assays (e.g., Chou-Talalay method).
Q. How does this compound influence non-cancer pathways, such as thrombosis or metabolic signaling?
this compound inhibits platelet aggregation and neutrophil-platelet interactions in shear-stress models without affecting bleeding time . However, in C2C12 myoblasts, it does not alter AMPK activity but induces IL-6 release in ASM cells, indicating cell-type-specific off-target effects . Researchers should contextualize findings within their model systems.
Q. Data Contradiction and Analysis
Q. Why do some studies report this compound’s anti-proliferative effects at micromolar concentrations despite its nanomolar IC50 for p110β?
Cellular IC50 values are influenced by:
- Compound permeability : this compound’s cellular uptake efficiency.
- Feedback mechanisms : Cross-talk with MAPK or other survival pathways .
- Assay sensitivity : CCK-8 measures metabolic activity, not direct kinase inhibition. Complementary assays (e.g., phospho-Akt ELISA) are recommended to confirm target engagement .
Q. How can researchers address variability in this compound’s effects across cancer types?
- Pathway mapping : Use phosphoproteomics to identify PI3K/Akt vs. MAPK pathway dominance .
- Transcriptional profiling : Compare ARE-LUC activity (e.g., this compound reduces luciferase activity by 80% in prostate cancer models ).
- Patient-derived xenografts (PDX) : Validate findings in models reflecting tumor heterogeneity.
Q. Experimental Optimization
Q. What are optimal treatment durations and concentrations for this compound in migration/invasion assays?
- Glioblastoma : 48-hour treatment with 20–60 µM this compound reduces migration by 50–80% in scratch assays .
- Gastric cancer : 24-hour exposure to 10 µM this compound decreases Transwell invasion by 60% .
Pre-testing time- and dose-response curves is critical, as effects plateau at higher concentrations.
Properties
IUPAC Name |
9-(1-anilinoethyl)-7-methyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-12-18(16(2)22-17-6-4-3-5-7-17)21-23-19(13-20(26)25(21)14-15)24-8-10-27-11-9-24/h3-7,12-14,16,22H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRAGQJXBLMUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025688 | |
Record name | 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663619-89-4 | |
Record name | TGX-221 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0663619894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methyl-2-(4-morpholinyl)-9-[1-(phenylamino)ethyl]-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TGX-221 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28AW98TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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